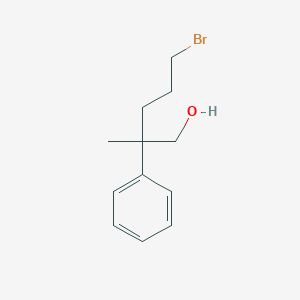

5-Bromo-2-methyl-2-phenylpentan-1-ol

Descripción

5-Bromo-2-methyl-2-phenylpentan-1-ol is a brominated secondary alcohol featuring a pentanol backbone substituted with a methyl group, a phenyl ring at the C2 position, and a bromine atom at the terminal C5 carbon. Its molecular formula is C₁₂H₁₇BrO, with a molecular weight of 257.17 g/mol.

Propiedades

Fórmula molecular |

C12H17BrO |

|---|---|

Peso molecular |

257.17 g/mol |

Nombre IUPAC |

5-bromo-2-methyl-2-phenylpentan-1-ol |

InChI |

InChI=1S/C12H17BrO/c1-12(10-14,8-5-9-13)11-6-3-2-4-7-11/h2-4,6-7,14H,5,8-10H2,1H3 |

Clave InChI |

CBCPYSNGAHZZPU-UHFFFAOYSA-N |

SMILES canónico |

CC(CCCBr)(CO)C1=CC=CC=C1 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methyl-2-phenylpentan-1-ol can be achieved through several synthetic routes. One common method involves the bromination of 2-methyl-2-phenyl-pentan-1-ol using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction is typically carried out under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of 5-Bromo-2-methyl-2-phenylpentan-1-ol may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-2-methyl-2-phenylpentan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) in an aqueous medium or potassium tert-butoxide (KOtBu) in an organic solvent.

Major Products Formed

Oxidation: Formation of 5-bromo-2-methyl-2-phenyl-pentanone.

Reduction: Formation of 5-bromo-2-methyl-2-phenyl-pentane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

5-Bromo-2-methyl-2-phenylpentan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in the development of pharmaceutical compounds with therapeutic effects.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fine chemicals.

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-methyl-2-phenylpentan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and interactions with biological molecules. The compound may exert its effects through the formation of covalent bonds with target proteins or enzymes, leading to alterations in their activity and function.

Comparación Con Compuestos Similares

5-Bromo-1-(4-chlorophenyl)-2-methylpentan-1-one

- Molecular Formula : C₁₂H₁₄BrClO

- Key Features :

- A ketone derivative with a 4-chlorophenyl group at C1 and bromine at C3.

- The ketone functional group enhances electrophilicity at the carbonyl carbon, enabling reactions like Grignard additions or reductions, unlike the alcohol group in the target compound.

- The 4-chloro substitution on the phenyl ring may increase lipophilicity and alter electronic properties compared to the unsubstituted phenyl group in 5-Bromo-2-methyl-2-phenylpentan-1-ol.

- Applications : Likely used in synthesizing halogenated aromatic ketones for drug discovery or materials science .

2-(5-Bromo-2-methylphenyl)propan-2-ol

- Molecular Formula : C₁₀H₁₃BrO

- Key Features: A tertiary alcohol with a brominated aromatic ring directly attached to the C2 of a propanol chain. Crystal structure analysis reveals intermolecular O–H···O hydrogen bonding, which enhances solid-state stability and may influence solubility in polar solvents . The shorter carbon chain (propanol vs.

- Applications : Intermediate in SGLT2 inhibitor synthesis for diabetes treatment, highlighting its pharmacological relevance .

5-Bromopentan-1-ol

- Molecular Formula : C₅H₁₁BrO

- Key Features :

- A linear primary alcohol with bromine at C5, lacking aromatic or methyl substituents.

- Simpler structure reduces steric hindrance, making it more reactive in nucleophilic substitutions (e.g., forming ethers or esters).

- Reported as a liquid, suggesting lower melting points compared to branched or aromatic analogs .

- Applications : Widely used in synthesizing agrochemicals and pharmaceuticals, leveraging its primary alcohol and halogen reactivity .

Data Table: Structural and Functional Comparison

Research Findings and Implications

Steric and Electronic Effects :

- The phenyl and methyl groups in 5-Bromo-2-methyl-2-phenylpentan-1-ol introduce steric hindrance, likely slowing reaction kinetics compared to linear analogs like 5-Bromopentan-1-ol. However, these groups may enhance enantioselectivity in asymmetric syntheses .

- The 4-chlorophenyl substituent in Compound 1 increases electrophilicity at the ketone carbon, whereas the alcohol group in the target compound offers sites for oxidation or hydrogen bonding .

Synthetic Versatility :

- Branched bromo-alcohols like the target compound may serve as precursors for chiral ligands or catalysts, leveraging their rigid aromatic moieties .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.